Hydroxy Darunavir

Beschreibung

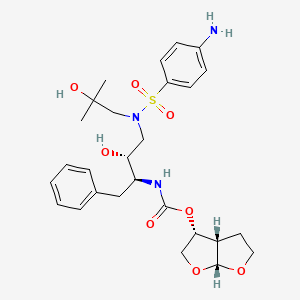

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXCRIIMIUNTCF-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857750 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809154-88-8, 1130635-75-4 | |

| Record name | R-426857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy darunavir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed chemical synthesis for a key hydroxylated metabolite of Darunavir, a potent HIV protease inhibitor. Darunavir is primarily metabolized in humans via oxidation, mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.[] Understanding the synthesis and properties of these metabolites is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for the development of second-generation analogs with improved metabolic stability. This document outlines a plausible synthetic route to an aniline-hydroxylated Darunavir metabolite, leveraging established synthetic methodologies for Darunavir itself. Detailed experimental protocols, tabulated quantitative data, and process diagrams are provided to facilitate further research and development in this area.

Introduction to Darunavir Metabolism

Darunavir is a second-generation HIV protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant HIV-1 strains. Its robust clinical profile is, in part, attributed to its metabolic stability. However, like most xenobiotics, Darunavir undergoes metabolic transformation in the body, primarily in the liver. The major metabolic pathways for Darunavir involve oxidation by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.

The main oxidative metabolic routes are:

-

Aniline Aromatic Hydroxylation: Introduction of a hydroxyl group onto the p-aminophenyl sulfonamide moiety.

-

Isobutyl Aliphatic Hydroxylation: Hydroxylation of the isobutyl group attached to the sulfonamide nitrogen.

-

Carbamate Hydrolysis: Cleavage of the carbamate linkage.[]

This guide focuses on a proposed synthesis of the aniline-hydroxylated metabolite, a significant product of Darunavir's in vivo transformation. The ability to chemically synthesize this metabolite is essential for its use as an analytical standard in metabolic studies, for the evaluation of its biological activity and potential toxicity, and as a starting point for further medicinal chemistry efforts.

Proposed Synthetic Route for Aniline-Hydroxylated Darunavir

Currently, there is a lack of published literature detailing a direct, multi-step chemical synthesis of Hydroxy Darunavir metabolites. Therefore, a plausible synthetic route has been devised based on well-established synthetic strategies for Darunavir and its analogs.[2][3][4] The proposed approach involves the synthesis of a protected p-hydroxylated aniline precursor, which is then incorporated into the Darunavir scaffold.

The overall synthetic strategy can be visualized as a convergent synthesis, where two key fragments are prepared separately and then coupled in the final steps.

Diagram 1: Proposed Overall Synthetic Workflow

Caption: A high-level overview of the proposed convergent synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Darunavir and related molecules. Researchers should exercise standard laboratory safety precautions.

Synthesis of the Protected Hydroxylated Sulfonamide (Fragment A)

Step 1: Protection of p-Aminophenol

A suitable protecting group for the phenolic hydroxyl is crucial. A benzyl ether is a common choice due to its stability and ease of removal via hydrogenolysis.

-

Reaction: To a solution of p-aminophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and heat the reaction to 60-70 °C for 4-6 hours.

-

Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the protected p-aminophenol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Sulfonylation of the Protected p-Aminophenol

-

Reaction: The protected p-aminophenol (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or pyridine. The solution is cooled to 0 °C. A solution of p-nitrobenzenesulfonyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction is allowed to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up: The reaction mixture is diluted with DCM and washed successively with 1N HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The resulting protected hydroxylated sulfonamide can be purified by recrystallization or column chromatography.

Synthesis of the Amino Alcohol Intermediate (Fragment B)

This fragment is a common intermediate in the synthesis of Darunavir.

Step 1: Epoxide Ring-Opening

-

Reaction: A mixture of (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane (1.0 eq) and isobutylamine (3.0 eq) in isopropanol is heated to reflux for 4-6 hours.

-

Work-up: The solvent and excess isobutylamine are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated.

-

Purification: The crude amino alcohol can be purified by column chromatography.

Final Assembly and Deprotection

Step 1: Coupling of Fragments A and B

-

Reaction: The amino alcohol intermediate (Fragment B, 1.0 eq) and the protected hydroxylated sulfonamide (Fragment A, 1.1 eq) are dissolved in a suitable solvent such as DCM. Triethylamine (1.5 eq) is added, and the mixture is stirred at room temperature overnight.

-

Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product, protected this compound, is purified by column chromatography.

Step 2: Deprotection

-

Reaction (Hydrogenolysis): The protected this compound is dissolved in a solvent such as methanol or ethanol. Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the final this compound metabolite.

-

Purification: The final product can be purified by preparative HPLC if necessary.

Quantitative Data

The following table summarizes expected yields and key analytical data for the proposed synthetic steps. These values are based on reported yields for analogous reactions in the synthesis of Darunavir and related compounds.

| Step | Reactant | Product | Expected Yield (%) | Purity (%) (Post-Purification) | Analytical Method |

| 1.1 Protection of p-Aminophenol | p-Aminophenol | Benzyl-protected p-aminophenol | 85-95 | >98 | NMR, LC-MS |

| 1.2 Sulfonylation | Benzyl-protected p-aminophenol | Protected Hydroxylated Sulfonamide | 70-85 | >98 | NMR, LC-MS |

| 2.1 Epoxide Ring-Opening | (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane | Boc-protected amino alcohol | 80-90 | >97 | NMR, LC-MS |

| 3.1 Coupling Reaction | Fragments A and B | Protected this compound | 60-75 | >95 | NMR, LC-MS |

| 3.2 Deprotection | Protected this compound | This compound | 90-99 | >99 | NMR, HRMS, HPLC |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Darunavir and the proposed synthetic workflow.

Diagram 2: Metabolic Pathway of Darunavir

Caption: Major metabolic pathways of Darunavir mediated by CYP3A4.

Diagram 3: Detailed Synthetic Workflow for this compound

Caption: Step-by-step workflow for the proposed synthesis of this compound.

Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of a hydroxylated metabolite of Darunavir. While a direct, published synthesis is not yet available, the proposed strategy leverages well-established chemical transformations commonly employed in the synthesis of Darunavir and its analogs. The provided experimental protocols and expected quantitative data serve as a valuable resource for researchers in drug metabolism, medicinal chemistry, and analytical development. The successful synthesis of this metabolite will enable further studies to fully characterize its pharmacological and toxicological profile, contributing to a more complete understanding of Darunavir's disposition in vivo.

References

- 2. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Darunavir is a significant metabolite of Darunavir, a potent protease inhibitor widely used in the treatment of HIV infection. The structural elucidation of such metabolites is a critical step in understanding the drug's metabolic fate, identifying potential pharmacologically active or toxic species, and supporting drug safety and efficacy studies. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural determination of this compound. While specific experimental data for this metabolite is not extensively available in the public domain, this guide outlines the established procedures for its isolation and characterization based on the well-documented analysis of Darunavir and its analogues.

The chemical structure of this compound, identified as [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate, reveals hydroxylation on the isobutyl moiety of the parent drug. This modification introduces a tertiary alcohol, which influences the molecule's polarity and can alter its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods for its detection and quantification.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₇N₃O₈S | PubChem |

| Molecular Weight | 563.7 g/mol | PubChem |

| IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | PubChem |

Experimental Protocols

The structural elucidation of this compound necessitates its isolation from a biological matrix or its chemical synthesis, followed by analysis using a suite of spectroscopic techniques. The following protocols are based on established methods for the analysis of Darunavir and its degradation products and are directly applicable to the study of its metabolites.[1]

Isolation of this compound

a) In Vitro Metabolism and Extraction:

-

Incubation: Darunavir is incubated with human liver microsomes (or other relevant metabolic systems) in the presence of NADPH and other necessary cofactors to generate its metabolites.

-

Extraction: The reaction is quenched, and the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the metabolites from the aqueous matrix.

b) Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase column (e.g., C18, 250 mm x 10 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation.

-

Detection: A UV detector is used to monitor the elution of the compounds. Fractions corresponding to the peak of interest (based on preliminary LC-MS analysis) are collected.

-

Purity Analysis: The purity of the isolated fraction is confirmed by analytical HPLC.

Spectroscopic Analysis

a) High-Resolution Mass Spectrometry (HRMS):

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: Positive ion mode is typically employed to generate the protonated molecular ion [M+H]⁺.

-

Accurate Mass Measurement: The exact mass of the molecular ion is measured to confirm the elemental composition of the metabolite.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which provides structural information.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a suite of 1D and 2D NMR spectra.

-

Sample Preparation: The isolated metabolite is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular structure.

-

Structural Elucidation Workflow

The logical flow of the structural elucidation process for this compound is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry Analysis

High-resolution mass spectrometry provides the molecular formula and key structural fragments of this compound. The expected protonated molecular ion [M+H]⁺ would have an m/z of 564.2485, corresponding to the molecular formula C₂₇H₃₈N₃O₈S⁺.

Proposed Fragmentation Pathway

The fragmentation of this compound in MS/MS analysis is expected to follow a similar pattern to that of Darunavir, with key cleavages occurring at the carbamate and sulfonamide linkages. The presence of the additional hydroxyl group on the isobutyl moiety would lead to characteristic neutral losses and fragment ions. A proposed fragmentation pathway is illustrated below.

Caption: Proposed MS/MS fragmentation pathway for this compound.

Table of Expected Fragment Ions

The table below summarizes the expected major fragment ions of this compound based on its chemical structure.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | Protonated this compound | 564.2485 |

| [M+H - C₅H₈O₃]⁺ | Loss of the bis-THF moiety | 451.1859 |

| [M+H - C₈H₇O₄N]⁺ | Cleavage of the carbamate bond | 392.1957 |

| [C₉H₁₀NO]⁺ | Phenylalanine-derived fragment | 156.0762 |

| [C₅H₉O₃]⁺ | bis-THF fragment | 113.0552 |

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments would confirm the exact position of the hydroxyl group on the isobutyl moiety and provide the complete stereochemistry of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below presents the known ¹H and ¹³C NMR chemical shifts for the isobutyl moiety of Darunavir and the predicted shifts for this compound.

| Position (Isobutyl) | Darunavir ¹H (ppm) | Predicted this compound ¹H (ppm) | Darunavir ¹³C (ppm) | Predicted this compound ¹³C (ppm) |

| CH | ~1.8-2.0 (m) | ~2.0-2.2 (m) | ~28.0 | ~30.0 |

| CH₂ | ~2.8-3.0 (d) | ~3.0-3.2 (d) | ~55.0 | ~57.0 |

| CH₃ | ~0.8-0.9 (d) | ~1.2-1.3 (s) | ~20.0 | ~25.0 |

| OH | - | ~4.0-5.0 (s, br) | - | ~70.0 |

Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Conclusion

The structural elucidation of this compound, a key metabolite of Darunavir, relies on a combination of isolation techniques and advanced spectroscopic methods. High-resolution mass spectrometry is employed to determine the molecular formula and to propose a fragmentation pathway, while 1D and 2D NMR spectroscopy provide the definitive evidence for the precise location of the hydroxyl group and the overall molecular structure. Although specific experimental data for this compound is limited in the public literature, the well-established analytical workflows for Darunavir and its analogues provide a clear and robust framework for its comprehensive structural characterization. This technical guide serves as a foundational resource for researchers and scientists involved in the study of drug metabolism and the development of antiretroviral therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Hydroxy Darunavir, a known metabolite of the potent HIV protease inhibitor, Darunavir. While detailed experimental spectroscopic data for this compound is not extensively available in public literature, this document serves as a practical resource for researchers involved in its synthesis, isolation, and analysis. By presenting the known properties of this compound and detailed spectroscopic data of the parent compound, Darunavir, this guide offers a valuable reference point for its characterization. Furthermore, it includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, which can be readily adapted for the analysis of this compound.

Introduction to this compound

This compound is a metabolite of Darunavir, an essential antiretroviral medication used in the treatment of HIV-1 infection.[1][2] The chemical name for this compound is Hexahydrofuro[2,3-b]furan-3-yl (4-((4-amino-N-(2-hydroxy-2-methylpropyl)phenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[3] Its molecular formula is C₂₇H₃₇N₃O₈S, with a monoisotopic mass of 563.23013632 Da.[2] Understanding the spectroscopic properties of this metabolite is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Quantitative Data

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key MS/MS Fragments (m/z) of Parent Compound (Darunavir)[4] |

| This compound | C₂₇H₃₇N₃O₈S | 563.23013632 | Data not available |

| Darunavir | C₂₇H₃₇N₃O₇S | 547.24067 | 392.2, 156.0, 139.1 |

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for the identification and characterization of this compound in biological matrices or as a pure compound.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for high-resolution analysis.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A typical gradient would start at 5-10% B and increase to 95% B over 10-15 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 2-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally suitable for Darunavir and its metabolites.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Desolvation Temperature: 350 - 450 °C

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation data.

-

Data Acquisition: Full scan mode (e.g., m/z 100-1000) and tandem MS (MS/MS) mode should be used to acquire data for the precursor ion of this compound (m/z 564.2375 for [M+H]⁺).

Sample Preparation:

-

For Pure Compound: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

For Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation with cold acetonitrile followed by centrifugation. The supernatant can then be diluted and injected. Alternatively, a solid-phase extraction (SPE) can be used for cleaner samples.

Caption: LC-MS/MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Quantitative Data

¹H and ¹³C NMR Data for Darunavir (Reference)

| Atom Position (Darunavir) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.6 - 7.8 | 113 - 152 |

| Carbamate NH | ~5.0 | - |

| CH-O (furan) | ~5.6 | ~109 |

| CH-N (backbone) | ~3.8 | ~55 |

| CH-OH (backbone) | ~3.6 | ~72 |

| CH₂ (isobutyl) | ~2.8, ~3.0 | ~58 |

| CH (isobutyl) | ~1.8 | ~27 |

| CH₃ (isobutyl) | ~0.8 | ~20 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR (for full structural elucidation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.

-

Caption: NMR Spectroscopy Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Quantitative Data

Specific FT-IR data for this compound is not available. The FT-IR spectrum of this compound is expected to be very similar to that of Darunavir, with the potential for a broader O-H stretching band due to the additional hydroxyl group.

Key FT-IR Absorption Bands for Darunavir (Reference)

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine, amide) | 3400 - 3200 |

| O-H Stretch (alcohol) | 3500 - 3200 (broad) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=O Stretch (carbamate) | 1710 - 1680 |

| N-H Bend (amine) | 1650 - 1580 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| S=O Stretch (sulfonamide) | 1350 - 1300 and 1170 - 1150 |

| C-O Stretch (ether, alcohol) | 1260 - 1000 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually displayed in terms of transmittance or absorbance.

Caption: ATR-FT-IR Spectroscopy Experimental Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantifying compounds with chromophores.

Quantitative Data

A specific UV-Vis spectrum for this compound is not available. The UV-Vis spectrum of this compound is expected to be very similar to that of Darunavir due to the presence of the same primary chromophore, the p-aminobenzenesulfonamide moiety.

UV Absorption Maxima for Darunavir (Reference)

| Solvent | λmax (nm) |

| Methanol | ~265 |

| 0.1N HCl | ~298 |

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., methanol, ethanol, or a buffered aqueous solution).

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).

Data Acquisition:

-

Wavelength Scan: Scan a working solution (e.g., 10 µg/mL) across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each working solution at the determined λmax.

-

Analysis: Plot a graph of absorbance versus concentration to generate a calibration curve. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

Caption: UV-Vis Spectroscopy Logical Relationship.

Conclusion

The spectroscopic characterization of this compound is an essential aspect of its study as a metabolite of Darunavir. While a complete set of experimental data is not yet widely available, this guide provides the necessary foundational information and detailed experimental protocols to enable researchers to perform a comprehensive analysis. The reference data for the parent compound, Darunavir, serves as a crucial benchmark for these characterization efforts. The application of the methodologies outlined herein will facilitate the unambiguous identification and structural elucidation of this compound, contributing to a deeper understanding of the metabolism and disposition of Darunavir.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 1809154-88-8 | NA [chemicea.com]

- 4. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darunavir, a potent protease inhibitor used in the treatment of HIV-1 infection, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolic pathway is the hydroxylation of the isobutyl moiety, resulting in the formation of Hydroxy Darunavir. Understanding the in vitro kinetics and experimental conditions of this transformation is crucial for drug development, enabling the prediction of drug-drug interactions, and informing dosing strategies. This technical guide provides a comprehensive overview of the in vitro metabolism of Darunavir to this compound, detailing the enzymatic pathways, experimental protocols for its characterization, and analytical methods for its quantification.

Metabolic Pathway of Darunavir Hydroxylation

The primary enzyme responsible for the metabolism of Darunavir is Cytochrome P450 3A4 (CYP3A4)[1][2][3]. In vitro studies utilizing human liver microsomes (HLMs) have demonstrated that Darunavir is a substrate for CYP3A-mediated oxidation[4]. One of the principal oxidative metabolites identified is this compound, formed through the hydroxylation of the isobutyl aliphatic group[5].

In individuals who are CYP3A5 expressors, Cytochrome P450 3A5 (CYP3A5) can also contribute to the metabolism of Darunavir. The genetic polymorphism of CYP3A5 may lead to interindividual and interracial differences in the clearance of drugs metabolized by CYP3A enzymes.

The metabolic conversion of Darunavir to this compound can be visualized as follows:

Quantitative Analysis of In Vitro Metabolism

While the qualitative metabolic pathway is established, specific enzyme kinetic parameters (Km and Vmax) for the formation of this compound are not extensively reported in publicly available literature. The inherent challenges in synthesizing and isolating sufficient quantities of the metabolite standard for analytical curve generation may contribute to this data gap. However, the general procedures for determining these parameters are well-established and can be applied to the study of Darunavir metabolism.

The following table summarizes the key enzymes involved in Darunavir hydroxylation.

| Enzyme | Role in Darunavir Metabolism | Known Inhibitors |

| CYP3A4 | Primary enzyme responsible for hydroxylation. | Ritonavir, Ketoconazole |

| CYP3A5 | Contributes to hydroxylation in CYP3A5 expressors. | Ritonavir, Ketoconazole |

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro metabolism studies of Darunavir to form this compound. These protocols are based on established practices for studying CYP-mediated drug metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This experiment aims to determine the rate of this compound formation in a mixed-enzyme system representative of the human liver.

Materials:

-

Darunavir

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs (typically 0.1-0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding Darunavir (at various concentrations, e.g., 1-100 µM) to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the concentration of this compound.

Metabolism using Recombinant Human CYP Enzymes

This experiment helps to identify the specific contribution of individual CYP isoforms (e.g., CYP3A4 and CYP3A5) to the formation of this compound.

Materials:

-

Darunavir

-

Recombinant human CYP3A4 and CYP3A5 enzymes (expressed in a suitable system like baculovirus-infected insect cells)

-

Cytochrome P450 reductase

-

Liposomes (e.g., phosphatidylcholine)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS)

Procedure:

-

Reconstitution of Enzyme System: Prepare a reconstituted enzyme system by combining the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the reconstituted system at 37°C for 5 minutes.

-

Initiation of Reaction: Add Darunavir to the pre-incubated mixture.

-

Start of Metabolism: Initiate the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination and Sample Processing: Follow the same termination and processing steps as described for the HLM assay.

-

Analysis: Quantify this compound formation using LC-MS/MS.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in the complex matrix of in vitro incubation samples.

Sample Preparation

Protein precipitation with acetonitrile is a common and effective method for extracting Darunavir and its metabolites from the incubation matrix.

Chromatographic and Mass Spectrometric Conditions

Table 1: Representative LC-MS/MS Parameters for Darunavir Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor and product ions for Darunavir and this compound need to be optimized. For Darunavir, a potential transition is m/z 548.2 -> 392.2. The transition for this compound would be expected at m/z 564.2 -> [product ion]. |

Note: The development of a robust LC-MS/MS method requires the optimization of chromatographic separation and mass spectrometric parameters using an analytical standard of this compound.

References

- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic formation of hydroxy darunavir, a primary metabolite of the human immunodeficiency virus (HIV) protease inhibitor, darunavir. Predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, this metabolic pathway is a critical determinant of darunavir's pharmacokinetic profile and is central to understanding its drug-drug interaction potential. This document details the metabolic pathways of darunavir, presents available quantitative kinetic data, outlines comprehensive experimental protocols for in vitro metabolism studies, and provides visual representations of the metabolic and experimental workflows.

Introduction to Darunavir and its Metabolism

Darunavir is a second-generation HIV-1 protease inhibitor renowned for its potent antiviral activity against both wild-type and multidrug-resistant strains of the virus[1][2]. It functions by selectively inhibiting the cleavage of HIV Gag-Pol polyproteins, which is essential for the maturation of infectious virions[3]. Darunavir is almost exclusively metabolized by the cytochrome P450 (CYP) system in the liver, with CYP3A4 being the principal isoenzyme responsible for its oxidative metabolism[1][3]. This extensive metabolism results in a low oral bioavailability of approximately 37% when administered alone.

To counteract this, darunavir is co-administered with a low dose of ritonavir, a potent inhibitor of CYP3A4. This "boosting" strategy significantly increases darunavir's plasma concentrations and prolongs its half-life, thereby enhancing its therapeutic efficacy. The metabolism of darunavir proceeds through several pathways, including carbamate hydrolysis, aniline aromatic hydroxylation, and, most notably for the focus of this guide, isobutyl aliphatic hydroxylation, which leads to the formation of this compound. Understanding the kinetics and mechanisms of these metabolic transformations is paramount for optimizing therapeutic regimens and managing drug-drug interactions.

Metabolic Pathways of Darunavir

The biotransformation of darunavir is a multifaceted process resulting in the formation of several metabolites. The primary pathways are:

-

Isobutyl Aliphatic Hydroxylation: This oxidative reaction, catalyzed predominantly by CYP3A4, introduces a hydroxyl group onto the isobutyl moiety of the darunavir molecule, resulting in the formation of this compound.

-

Carbamate Hydrolysis: This pathway involves the cleavage of the carbamate group.

-

Aniline Aromatic Hydroxylation: This reaction adds a hydroxyl group to the aniline ring of the molecule.

The presence of ritonavir significantly inhibits carbamate hydrolysis and aniline aromatic hydroxylation, making isobutyl aliphatic hydroxylation a key metabolic route in boosted regimens.

Quantitative Data on Darunavir Metabolism

The enzymatic kinetics of darunavir metabolism have been characterized to determine the affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax). The following table summarizes the available Michaelis-Menten kinetic parameters for darunavir metabolism in human, rat, and dog liver microsomes.

| Species | Km (µM) | Vmax (pmol/min/mg protein) |

| Human | 4.6 ± 2.3 | 1080 ± 155 |

| Rat | 21 ± 9 | 1288 ± 265 |

| Dog | 3.5 ± 0.4 | 458 ± 16 |

| Table 1: Michaelis-Menten kinetic parameters for darunavir metabolism in liver microsomes. |

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro study on the metabolism of darunavir using human liver microsomes (HLMs), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism of Darunavir in Human Liver Microsomes

This protocol is designed to determine the rate of formation of this compound from darunavir when incubated with human liver microsomes.

Materials:

-

Darunavir

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of darunavir in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Prepare a stock solution of the internal standard in acetonitrile.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm a solution containing HLMs (e.g., 0.5 mg/mL final concentration) and potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the darunavir solution to the pre-warmed microsome mixture.

-

Immediately after adding darunavir, add the NADPH regenerating system to start the enzymatic reaction.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching the Reaction:

-

Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes of the aliquot volume) with the internal standard.

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis for this compound Quantification

This method allows for the sensitive and specific quantification of the formed this compound.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate darunavir, this compound, and the internal standard.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of the pure compounds.

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound standard.

-

Quantify the amount of this compound formed in the incubation samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Calculate the rate of formation of this compound (e.g., in pmol/min/mg of microsomal protein).

The Role of CYP3A5

While CYP3A4 is the primary enzyme in darunavir metabolism, studies have suggested a potential role for CYP3A5. Genetic polymorphisms in the CYP3A5 gene can lead to variations in enzyme expression. In individuals who are CYP3A5 expressers, this isoenzyme may contribute to the overall metabolism of darunavir, potentially influencing drug clearance and exposure. However, the quantitative contribution of CYP3A5 to the formation of this compound has not been definitively established and requires further investigation.

Conclusion

The enzymatic formation of this compound is a key metabolic process predominantly catalyzed by CYP3A4. The kinetic parameters of this reaction are crucial for understanding the pharmacokinetics of darunavir and its potential for drug-drug interactions, particularly in the context of ritonavir boosting. The provided experimental protocols offer a framework for researchers to investigate the in vitro metabolism of darunavir and to further elucidate the roles of different CYP isoenzymes in its biotransformation. A deeper understanding of these metabolic pathways will continue to inform the clinical use of darunavir and aid in the development of future antiretroviral therapies.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism behind the formation of Hydroxy Darunavir, a primary metabolite of the human immunodeficiency virus (HIV) protease inhibitor, Darunavir. This document details the enzymatic processes, quantitative kinetics, and regulatory pathways involved, supplemented with detailed experimental protocols and visualizations to support research and development in this area.

Executive Summary

Darunavir is a cornerstone of antiretroviral therapy, and understanding its metabolic fate is crucial for optimizing its clinical efficacy and safety. The formation of this compound, its principal oxidative metabolite, is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This hydroxylation occurs on the isobutyl moiety of the darunavir molecule. The metabolic process is significantly influenced by the co-administration of ritonavir, a potent CYP3A4 inhibitor, which serves to "boost" darunavir's bioavailability. The expression and activity of CYP3A4 are, in turn, regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which can be modulated by various xenobiotics.

The Core Mechanism: CYP3A4-Mediated Isobutyl Aliphatic Hydroxylation

The biotransformation of darunavir to this compound is a Phase I metabolic reaction. The central enzyme responsible for this conversion is CYP3A4, a member of the cytochrome P450 superfamily predominantly found in the liver and intestine.[1] The specific chemical transformation is an isobutyl aliphatic hydroxylation.[2]

This metabolic pathway is one of the main routes of darunavir clearance in the absence of a boosting agent.[2] The reaction introduces a hydroxyl group onto the isobutyl portion of the darunavir molecule, increasing its polarity and facilitating its subsequent excretion.

The Role of CYP3A5

While CYP3A4 is the primary enzyme, there is evidence to suggest a potential minor contribution from CYP3A5, another isoform of the CYP3A family. The functional relevance of CYP3A5 in darunavir metabolism may be more pronounced in individuals with specific genetic polymorphisms that lead to higher expression of this enzyme.

Quantitative Data on Darunavir Metabolism

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in quantifying the kinetics of darunavir metabolism. While specific kinetic parameters for the formation of this compound are not extensively reported, the overall metabolism of darunavir by human liver microsomes has been characterized.

| Parameter | Value | Enzyme Source |

| Km (Michaelis-Menten constant) | 4.6 ± 2.3 µM | Human Liver Microsomes |

| Vmax (Maximum reaction velocity) | 1080 ± 155 pmol/min/mg protein | Human Liver Microsomes |

Table 1: Michaelis-Menten kinetic parameters for the overall metabolism of darunavir in human liver microsomes.[3]

Signaling Pathways and Regulation

The formation of this compound is intrinsically linked to the expression and activity of CYP3A4, which is regulated by complex signaling pathways.

The expression of the CYP3A4 gene is primarily regulated by the nuclear receptors PXR and CAR.[4] These receptors act as xenobiotic sensors. Upon activation by a wide range of compounds, including drugs and environmental chemicals, PXR and CAR form heterodimers with the retinoid X receptor (RXR). This complex then binds to response elements in the promoter region of the CYP3A4 gene, leading to an increase in its transcription and, consequently, a higher level of CYP3A4 enzyme. This induction can lead to more rapid formation of this compound.

Experimental Protocols

In Vitro Metabolism of Darunavir using Human Liver Microsomes

This protocol outlines a typical experiment to determine the rate of this compound formation in vitro.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Darunavir

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), cold

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of darunavir in a suitable organic solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer. Ensure the final concentration of the organic solvent in the incubation mixture is low (<1%) to avoid inhibiting enzyme activity.

-

Prepare the NADPH regenerating system or NADPH solution in phosphate buffer.

-

Thaw the HLMs on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.1-0.5 mg/mL), and darunavir solution.

-

Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding 2-4 volumes of cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Quantification of this compound by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Darunavir: Monitor the transition of the protonated parent ion to a specific product ion (e.g., m/z 548.2 -> 392.2).

-

This compound: Monitor the transition of the protonated parent ion (m/z 564.2) to a characteristic product ion.

-

Internal Standard: Monitor the specific parent-to-product ion transition for the chosen IS.

-

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).

Conclusion

The formation of this compound is a well-defined metabolic process primarily governed by CYP3A4-mediated aliphatic hydroxylation. The quantitative understanding of this pathway, coupled with knowledge of the regulatory mechanisms involving PXR and CAR, provides a robust framework for predicting drug-drug interactions and inter-individual variability in darunavir disposition. The detailed experimental protocols provided herein serve as a practical guide for researchers to further investigate the nuances of darunavir metabolism, ultimately contributing to the safer and more effective use of this critical antiretroviral agent.

References

- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmda.go.jp [pmda.go.jp]

- 4. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darunavir is a potent second-generation HIV-1 protease inhibitor renowned for its high genetic barrier to resistance. A critical aspect of its clinical pharmacology is its metabolic fate, primarily through cytochrome P450 3A4 (CYP3A4), leading to the formation of hydroxylated metabolites, collectively referred to as Hydroxy Darunavir. This technical guide synthesizes the available data on the preliminary biological activity of these metabolites. The central finding indicates that the oxidative metabolites of darunavir, including its hydroxylated forms, exhibit significantly reduced antiviral activity, at least 90% less than that of the parent compound against wild-type HIV.[1] This document provides a comprehensive summary of the known biological activity, details the experimental protocols for assessing HIV-1 protease inhibition, and illustrates the metabolic pathway and mechanism of action through diagrams.

Introduction

Darunavir is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing HIV-1 replication by inhibiting the viral protease.[2] The in vivo efficacy of a drug is determined not only by its intrinsic activity but also by the activity of its metabolites. Darunavir is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system, through oxidative pathways.[3][4][5] These pathways include isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation, resulting in the formation of various hydroxylated metabolites. Understanding the biological activity of these metabolites is crucial for a complete picture of darunavir's pharmacology and its overall therapeutic effect.

Quantitative Biological Activity

Direct and specific quantitative data, such as IC50 or Ki values for isolated this compound metabolites, are not extensively reported in publicly available literature. However, the prescribing information for darunavir explicitly states that at least three oxidative metabolites have been identified in humans. Crucially, all of these metabolites demonstrated at least 90% less activity against wild-type HIV than the parent drug, darunavir.

For comparative purposes, the potent activity of the parent compound, darunavir, is presented in the table below.

| Compound | Assay Type | Target | Value | Reference |

| Darunavir | Enzymatic Assay | Wild-Type HIV-1 Protease | Ki: 0.005 nM | |

| Cell-based Assay | HIV-1 (Wild-Type) | IC50: 0.002 µM | ||

| This compound (Metabolites) | Cell-based Assay | HIV-1 (Wild-Type) | >90% reduction in activity compared to Darunavir |

Experimental Protocols

The assessment of the biological activity of compounds like this compound involves two primary types of assays: enzymatic assays to measure direct inhibition of the HIV-1 protease and cell-based assays to determine antiviral activity in a cellular context.

HIV-1 Protease Enzymatic Assay (Fluorometric)

This method quantifies the ability of an inhibitor to block the cleavage of a synthetic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., a FRET-based substrate)

-

Assay Buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, DTT, and BSA)

-

Test compounds (this compound) and control inhibitor (Darunavir) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test and control compounds in the assay buffer.

-

In a 96-well plate, add the diluted compounds to the respective wells. Include wells with no inhibitor as a positive control (100% enzyme activity) and wells with a known potent inhibitor as a negative control.

-

Add the recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 450 nm emission for certain substrates) in kinetic mode for a specified duration (e.g., 60 minutes) at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Materials:

-

A susceptible cell line (e.g., MT-2, TZM-bl) or peripheral blood mononuclear cells (PBMCs)

-

A laboratory-adapted or clinical isolate of HIV-1

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

Test compounds (this compound) and control drug (Darunavir) dissolved in DMSO

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

-

Method for assessing cell viability (e.g., MTT or XTT assay) to determine cytotoxicity of the compounds

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of the test and control compounds in cell culture medium.

-

Add the diluted compounds to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plates for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.

-

After the incubation period, collect the cell culture supernatant to quantify viral replication using a method such as a p24 ELISA.

-

In a parallel plate without virus, assess the cytotoxicity of the compounds at the same concentrations using a cell viability assay.

-

Calculate the percent inhibition of viral replication for each compound concentration relative to the no-drug control.

-

Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

The CC50 (the concentration of the compound that reduces cell viability by 50%) is determined from the cytotoxicity data. The selectivity index (SI) is then calculated as CC50/EC50.

Visualizations

Metabolic Pathway of Darunavir

Darunavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. The major metabolic pathways involve oxidation, leading to the formation of hydroxylated metabolites.

Caption: Metabolic conversion of Darunavir to this compound by CYP3A4.

Mechanism of Action of Darunavir

Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease, an enzyme crucial for the maturation of the virus.

Caption: Inhibition of HIV-1 protease by Darunavir, preventing viral maturation.

Conclusion

The available evidence strongly indicates that the hydroxylated metabolites of darunavir, collectively known as this compound, possess substantially diminished anti-HIV activity compared to the parent drug. While specific quantitative inhibitory constants are not widely published, the finding that their activity is at least 90% lower suggests that these metabolites do not significantly contribute to the overall antiviral efficacy of darunavir therapy. The potent antiviral effect of darunavir can be attributed primarily to the parent compound. This underscores the importance of maintaining adequate plasma concentrations of darunavir itself for effective viral suppression. Further research to isolate and definitively quantify the activity of individual hydroxylated metabolites could provide a more complete understanding of darunavir's pharmacological profile.

References

- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir is a potent protease inhibitor widely used in the treatment of HIV infection. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the methodologies employed to identify and characterize novel metabolites of Darunavir. It is designed to equip researchers with the necessary knowledge to explore the biotransformation of this critical antiretroviral agent. This document summarizes key findings from preclinical studies, details experimental protocols, and presents metabolic pathways and analytical workflows in a clear, visual format.

Known and Putative Novel Metabolites of Darunavir

Darunavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The major established metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation, with minor contributions from benzylic aromatic hydroxylation and glucuronidation.[1] Co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly elevates Darunavir's bioavailability by suppressing its metabolism.[1]

Recent preclinical research in Wistar rats has led to the identification of two putative novel metabolites, designated as Metabolite-I and Metabolite-II.[2] The structural characterization of these metabolites is an ongoing area of investigation.

Data Presentation: Quantitative Analysis of Darunavir and its Putative Novel Metabolites

The following table summarizes the quantitative data obtained from a pharmacokinetic study in rats, providing key parameters for the analysis of Darunavir and its putative novel metabolites in biological matrices.[2]

| Analyte | m/z | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (% RSD) |

| Darunavir | 548 ([M+H]⁺) | 3.63 - 5.24 | 5 - 5000 | 87 - 93 | 2.54 - 8.92 |

| Metabolite-I | 392 ([M+H]⁺) | 3.63 - 5.24 | 5 - 5000 | 87 - 93 | 2.54 - 8.92 |

| Metabolite-II | 172 ([M-H]⁻) | 3.63 - 5.24 | 5 - 5000 | 87 - 93 | 2.54 - 8.92 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of novel Darunavir metabolites.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol describes a general procedure for assessing the metabolic stability and identifying metabolites of Darunavir using HLM.

Materials:

-

Human Liver Microsomes (pooled)

-

Darunavir

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Internal Standard (IS) solution

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and Darunavir solution (final concentration, e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation from Biological Matrices (Plasma and Urine)

This protocol outlines a liquid-liquid extraction method for the isolation of Darunavir and its metabolites from plasma and urine.

Materials:

-

Plasma or urine samples

-

Internal Standard (IS) solution

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 ACN:Water)

Procedure:

-

Sample Aliquoting: Aliquot a specific volume of plasma or urine (e.g., 100 µL) into a clean microcentrifuge tube.

-

Addition of Internal Standard: Add a known amount of the internal standard solution to each sample.

-

Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge to precipitate proteins. Transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction: Add an appropriate volume of ethyl acetate to the supernatant (from plasma) or directly to the urine sample. Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at high speed to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solution.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis for Metabolite Identification and Quantification

This section provides a representative set of parameters for the chromatographic separation and mass spectrometric detection of Darunavir and its metabolites.

Liquid Chromatography (LC) Parameters:

-

Column: Agilent RP-18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 20 mM Ammonium Acetate in water

-

Mobile Phase B: Methanol

-

Gradient: Isocratic (40:60, A:B)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Mass Spectrometry (MS) Parameters (Quadrupole Time-of-Flight - Q-TOF):

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Energy: Ramped (e.g., 10-40 eV for fragmentation analysis)

-

Scan Range: m/z 100-1000

-

Monitored Ions:

-

Darunavir: [M+H]⁺ at m/z 548

-

Metabolite-I: [M+H]⁺ at m/z 392

-

Metabolite-II: [M-H]⁻ at m/z 172

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes in the identification of novel Darunavir metabolites.

Caption: Darunavir Metabolism Overview

Caption: Metabolite Identification Workflow

Caption: Research Logic Flowchart

Conclusion

The identification of novel metabolites of Darunavir is an essential aspect of its ongoing pharmacovigilance and development. The methodologies outlined in this guide, combining in vitro and in vivo approaches with advanced analytical techniques such as LC-Q-TOF-MS/MS, provide a robust framework for these investigations. The discovery of putative novel metabolites highlights the dynamic nature of drug metabolism research. Further studies are warranted to confirm the structures of these metabolites, elucidate their formation pathways in humans, and assess their potential clinical significance. This will ultimately contribute to a more comprehensive understanding of Darunavir's disposition and its role in HIV therapy.

References

- 1. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of Protease Inhibitor Metabolites: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core principles and methodologies related to the foundational studies of protease inhibitor metabolites. It covers key aspects of their formation, identification, quantification, and the experimental protocols used to investigate them.

Introduction to Protease Inhibitor Metabolism

Protease inhibitors (PIs) are a critical class of antiviral drugs, particularly in the management of HIV.[1] Their therapeutic efficacy and potential for adverse effects are significantly influenced by their metabolism. The liver is the primary site of metabolism for most PIs, predominantly mediated by the cytochrome P450 (CYP) enzyme system.

Key Metabolic Pathways:

-

Oxidation: This is a major metabolic route for many PIs, often leading to the formation of hydroxylated or N-dealkylated metabolites.

-

Glucuronidation: This Phase II metabolic reaction involves the conjugation of glucuronic acid to the PI or its phase I metabolites, increasing their water solubility and facilitating their excretion.

The Role of Cytochrome P450 Isoforms:

-

CYP3A4: This is the principal enzyme responsible for the metabolism of the majority of clinically used protease inhibitors.[2] The extensive involvement of CYP3A4 is a major reason for the significant drug-drug interactions observed with PIs.

-

Other CYPs: Other isoforms, such as CYP2D6, may also play a minor role in the metabolism of certain PIs.

Identification and Characterization of Metabolites

The identification and structural elucidation of protease inhibitor metabolites are crucial for understanding their pharmacological and toxicological profiles. Mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC), is the cornerstone of metabolite identification.

Common Analytical Techniques:

-